N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463281
InChI: InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(17)9-18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13-,14-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N
Molecular Formula: C15H27N3O2
Molecular Weight: 281.39 g/mol

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13463281

Molecular Formula: C15H27N3O2

Molecular Weight: 281.39 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C15H27N3O2
Molecular Weight 281.39 g/mol
IUPAC Name N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(17)9-18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13-,14-/m0/s1
Standard InChI Key JIMOBWCQKUEOGS-KBPBESRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C2CC2)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide (molecular formula: C₁₅H₂₇N₃O₂; molecular weight: 281.39 g/mol) features a pyrrolidine ring substituted at the 1-position with an (S)-2-amino-3-methylbutyryl group and at the 2-position with an N-cyclopropyl-acetamide moiety. The stereochemistry at both chiral centers—(S) configurations at the amino acid and pyrrolidine positions—plays a critical role in its biological activity, as evidenced by enantiomer-specific binding to target proteins.

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated ring that enhances conformational rigidity and facilitates interactions with hydrophobic pockets in enzymes.

  • Cyclopropyl Group: Introduces steric constraints, improving binding affinity to target sites while reducing metabolic degradation.

  • Acetamide Functionality: Serves as a hydrogen bond acceptor, critical for substrate-enzyme interactions.

Spectroscopic and Crystallographic Data

X-ray diffraction studies of analogous compounds reveal a puckered pyrrolidine ring with an envelope conformation, while NMR data (¹H and ¹³C) confirm the stereochemical integrity of the (S)-configured centers. The cyclopropyl group adopts a planar geometry, minimizing ring strain and optimizing van der Waals interactions.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence involving:

  • Pyrrolidine Functionalization: Ring-opening of a protected pyrrolidine derivative with (S)-2-amino-3-methylbutyric acid under Mitsunobu conditions.

  • Amide Coupling: Reaction of the intermediate with cyclopropylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt).

  • Deprotection and Purification: Acidic cleavage of tert-butoxycarbonyl (Boc) groups followed by chromatographic purification.

Reaction Conditions:

  • Temperature: 0–25°C for stereochemical control.

  • Solvents: Dichloromethane (DCM) for coupling; methanol/water for crystallization.

  • Yield: 34–48% after optimization.

Industrial-Scale Production

Continuous flow reactors have been employed to enhance scalability, reducing reaction times by 60% compared to batch processes. Green chemistry principles, such as solvent recycling and catalytic hydrogenation, are integrated to minimize environmental impact.

Chemical Reactivity and Stability

Functional Group Transformations

The compound undergoes characteristic reactions of amides and secondary amines:

  • Hydrolysis: Under acidic conditions (HCl, 100°C), the acetamide group cleaves to yield acetic acid and the corresponding amine.

  • Oxidation: Treatment with hydrogen peroxide generates an N-oxide derivative, altering electronic properties.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine, though this diminishes biological activity.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, with a melting point of 189–192°C.

  • pH Sensitivity: Stable in pH 4–8; degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Biological Activity and Mechanisms

Acetylcholinesterase (AChE) Inhibition

In vitro assays demonstrate moderate AChE inhibition (IC₅₀ = 1.8 μM), comparable to donepezil (IC₅₀ = 0.8 μM) . Molecular docking reveals binding to the peripheral anionic site (PAS) of AChE, which may reduce β-amyloid aggregation in Alzheimer’s disease .

Binding Interactions:

  • Hydrogen Bonds: Between the acetamide carbonyl and Tyr337 .

  • Hydrophobic Contacts: Cyclopropyl group with Trp286 .

Anticancer Activity

Against glioblastoma cell lines (U87 MG), the compound exhibits cytotoxicity (IC₅₀ = 0.3 μM) via caspase-3/7 activation and G₀/G₁ cell cycle arrest. Comparative studies show a 3-fold potency increase over cisplatin in apoptosis induction.

Mechanism:

  • Reactive Oxygen Species (ROS) Generation: 2.5-fold increase in ROS levels within 6 hours.

  • DNA Intercalation: Minor groove binding confirmed by ethidium displacement assays.

Comparative Analysis with Analogues

CompoundMolecular FormulaAChE IC₅₀ (μM)Anticancer IC₅₀ (μM)
N-cyclopropyl-acetamide derivativeC₁₅H₂₇N₃O₂1.80.3
N-isopropyl-acetamide analogueC₁₄H₂₇N₃O₂3.21.1
N-propyl-acetamide variantC₁₄H₂₉N₃O₂5.62.4

Data sources:

The cyclopropyl substituent confers superior bioactivity compared to larger alkyl groups, likely due to enhanced target binding and metabolic stability.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: 67% oral bioavailability in rodent models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Half-life: 4.2 hours in plasma.

Toxicity Data

  • Acute Toxicity (LD₅₀): 320 mg/kg in mice.

  • Genotoxicity: Negative in Ames test.

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